chemical structure and properties of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid
chemical structure and properties of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid
The Chemical Architecture and Applications of (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid
Executive Summary
In modern medicinal chemistry and targeted protein degradation (e.g., PROTACs), the demand for bifunctional, conformationally defined building blocks is paramount. (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid (CAS: 181073-79-0) is a highly versatile intermediate that perfectly bridges this gap [1]. By combining a rigid piperidine scaffold, an orthogonally protected amine, and an α,β -unsaturated carboxylic acid, this molecule serves as a premier structural vector for drug discovery, linker synthesis, and fragment-based design [2].
This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, validated synthetic methodologies, and downstream applications.
Physicochemical Profiling
Understanding the baseline properties of this compound is critical for predicting its behavior in organic synthesis and biological systems. The data is summarized in the table below [2][3].
| Property | Value | Structural Significance |
| IUPAC Name | (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid | Defines the trans stereochemistry and exact connectivity. |
| CAS Number | 181073-79-0 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₁₃H₂₁NO₄ | Balances lipophilicity (carbon framework) and polarity. |
| Molecular Weight | 255.31 g/mol | Low molecular weight, ideal for fragment-based drug discovery. |
| Exact Mass | 255.147 Da | Crucial for LC-MS identification and validation. |
| Physical State | White to off-white solid | Typical for Boc-protected amino acids; facilitates easy handling. |
| Solubility | Soluble in DMF, DMSO, MeOH, DCM | Compatible with standard solid-phase and solution-phase synthesis. |
Structural Analysis & Causality
The utility of (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid lies in the synergistic function of its three primary structural domains. As an Application Scientist, it is vital to understand why this specific architecture is chosen over simpler aliphatic chains.
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The Piperidine Ring: Piperidine is a privileged scaffold in pharmacology. It is frequently utilized as a bioisostere for phenyl rings to improve the sp³ character (fraction sp³) of a drug candidate. This increases aqueous solubility and reduces flat, non-specific hydrophobic interactions.
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The tert-Butoxycarbonyl (Boc) Group: The Boc group provides orthogonal protection. It is highly stable to the basic conditions required for amide couplings and olefinations, yet it can be cleanly and rapidly removed using acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane) to reveal a secondary amine for further functionalization.
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The (E)-Acrylic Acid Moiety: The α,β -unsaturated carboxylic acid serves a dual purpose. First, it is a readily available handle for amide bond formation using standard coupling reagents (HATU, EDC/HOBt). Second, the conjugated double bond locks the linker into a rigid, planar trans (E) geometry, projecting the attached pharmacophore at a specific, predictable angle and distance.
Experimental Workflows & Validated Protocols
To synthesize this building block from commercially available starting materials, a Horner-Wadsworth-Emmons (HWE) olefination followed by saponification is the most reliable route.
Synthesis Pathway Visualization
Caption: Two-step synthesis of the target compound via HWE olefination and subsequent ester hydrolysis.
Step-by-Step Methodology
This protocol is designed as a self-validating system to ensure high yield and stereochemical purity.
Phase 1: Horner-Wadsworth-Emmons (HWE) Olefination
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Preparation: In an oven-dried flask under an argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) at 0 °C.
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Activation: Add triethyl phosphonoacetate (1.2 eq) dropwise.
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Causality & Validation: The immediate evolution of H₂ gas visually confirms the formation of the reactive phosphonate carbanion. Stir for 30 minutes until the solution becomes completely clear.
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Coupling: Add 1-Boc-piperidine-4-carboxaldehyde (1.0 eq) dissolved in THF dropwise.
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Causality: The steric bulk of both the Boc-piperidine system and the phosphonate ester thermodynamically drives the reaction to exclusively form the (E)-alkene.
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In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The product will be strongly UV-active at 254 nm due to the conjugated π -system, whereas the starting aliphatic aldehyde is not.
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Workup: Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ester.
Phase 2: Saponification (Ester Hydrolysis)
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Hydrolysis: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq).
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Causality: This specific ternary solvent system is critical; it ensures the simultaneous solvation of the lipophilic organic ester and the hydrophilic hydroxide nucleophile.
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Reaction: Stir at room temperature for 4-6 hours.
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Validation: Perform LC-MS analysis. The system self-validates when the ester mass disappears and the [M-H]⁻ peak at m/z 254.1 emerges. Furthermore, ¹H NMR should display two distinct olefinic protons at ~5.8 ppm and ~6.8 ppm with a coupling constant (J) of ~16 Hz, definitively proving the trans (E) geometry.
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Isolation: Concentrate the mixture to remove organic solvents. Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH ~3.
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Causality: Careful, cold acidification ensures the carboxylate is protonated to induce precipitation, without dropping the pH low enough to inadvertently cleave the acid-labile Boc group.
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Collection: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum.
Applications in Targeted Protein Degradation (PROTACs)
Beyond standard medicinal chemistry, this compound is heavily utilized in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). Recent studies targeting kinases (such as MLKL) have demonstrated that the rigidity and length of the linker between the target-binding warhead and the E3 ligase ligand dictate the degradation efficiency [4].
The acrylic acid moiety can be coupled to a target ligand, while the piperidine nitrogen (post-deprotection) can be alkylated or acylated with an E3 ligase recruiter (e.g., a thalidomide or VHL derivative).
Caption: Workflow demonstrating the integration of the compound into a PROTAC linker strategy.
References
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PubChem. "tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (CID 10377658) - Structural and Safety Profiling." National Center for Biotechnology Information. Available at:[Link]
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Rathje, O. H., et al. "PROTACs Targeting MLKL Protect Cells from Necroptosis." Journal of Medicinal Chemistry, 2023, 66(16), 11216-11236. Available at:[Link]
